tert-Butyl (5-bromo-7-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate
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Overview
Description
Tert-butyl (5-bromo-7-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate: is a chemical compound with the empirical formula C12H17BrN2O3. It has a molecular weight of 317.18 g/mol. This compound features a unique structure combining a benzoimidazole core with tert-butyl and trifluoromethyl substituents .
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One possible route includes the following reactions:
Bromination: Starting from a suitable precursor, the bromination of a 5-bromo-3-hydroxypyridine intermediate occurs.
Substitution: The tert-butyl group is introduced via nucleophilic substitution at the pyridine nitrogen.
Carbamate Formation: The final step involves the addition of a carbamate group to the benzoimidazole ring.
Reaction Conditions: Specific reaction conditions, reagents, and solvents are crucial for each step. Detailed protocols and optimization are essential for high yields.
Industrial Production: While industrial-scale production methods are proprietary, the compound can be synthesized in larger quantities using optimized processes.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions under suitable conditions.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or carbamate positions.
Reduction: Reduction of the carbonyl group may lead to different derivatives.
Bromine sources: Used for bromination.
Tert-butylamine: Introduces the tert-butyl group.
Carbonylating agents: For carbamate formation.
Major Products: The major products depend on reaction conditions and regioselectivity. Isolation and characterization are essential to identify specific derivatives.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for novel heterocyclic compounds.
Biology: Investigating its effects on biological systems.
Medicine: Potential drug candidates due to its unique structure.
Industry: Used in material science or as a ligand in catalysis.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Tert-butyl (5-bromo-3-hydroxypyridin-2-yl)methylcarbamate: (CAS: 1207175-73-2).
3-bromo-N-(tert-butyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: (CAS: Not specified).
Properties
Molecular Formula |
C14H15BrF3N3O2 |
---|---|
Molecular Weight |
394.19 g/mol |
IUPAC Name |
tert-butyl N-[[6-bromo-4-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]carbamate |
InChI |
InChI=1S/C14H15BrF3N3O2/c1-13(2,3)23-12(22)19-6-10-20-9-5-7(15)4-8(11(9)21-10)14(16,17)18/h4-5H,6H2,1-3H3,(H,19,22)(H,20,21) |
InChI Key |
AJDGODNBYXPMOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC2=C(C=C(C=C2N1)Br)C(F)(F)F |
Origin of Product |
United States |
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